1,2,4-Trichloro-3,5-difluorobenzene
Overview
Description
1,2,4-Trichloro-3,5-difluorobenzene is a chemical compound with the CAS Number: 13656-67-2 . It has a molecular weight of 217.43 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C6HCl3F2 . The InChI key is FSLSECKXKGUZHL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 217.43 .Scientific Research Applications
Synthesis and Derivatization
Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene : The study demonstrates the synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorobenzene, indicating the potential for creating valuable derivatives from this compound (Mason & Milner, 1994).
Reactions with Nucleophiles : 1,2,4-Trichlorotrifluorobenzene, a related compound, shows reactivity with various nucleophiles, leading to the substitution of one fluorine atom. This highlights the compound's usefulness in organic synthesis (Nikul’shin, Maksimov, & Platonov, 2016).
Material Science and Chemistry
Electrochemical Fluorination : The electrochemical fluorination of aromatic compounds, including derivatives of 1,2,4-trichloro-3,5-difluorobenzene, showcases its relevance in creating fluorinated compounds for various applications (Momota, Kato, Morita, & Matsuda, 1994).
Thermodynamic Properties : Research on the heat capacity and thermodynamic properties of 1,3,5-trichloro-2,4,6-trifluorobenzene, a structurally related compound, provides insight into its physical properties and potential applications in material science (Andon & Martin, 1973).
Photophysical Studies
- Halogenated Benzene Radical Cations : Studies on the absorption and fluorescence of halogenated benzene radical cations, including 1,2,4-trifluorobenzene and 1-chloro-3,5-difluorobenzene, are relevant for understanding the photophysical properties of these compounds (Bondybey, Vaughn, Miller, English, & Shiley, 1981).
Properties
IUPAC Name |
1,2,4-trichloro-3,5-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLSECKXKGUZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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